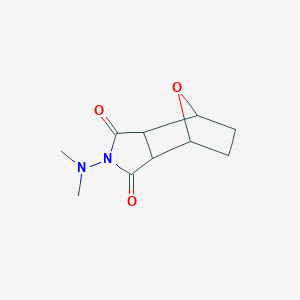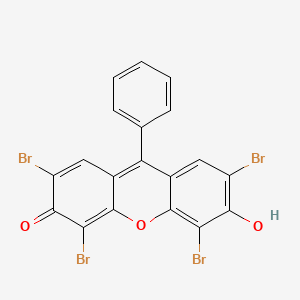
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms, a hydroxyl group, and a phenyl group attached to the xanthenone core. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- typically involves multi-step organic reactions. One common method includes the bromination of a suitable xanthenone precursor, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The hydroxyl group is usually introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be selectively reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted xanthenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. It can interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-methyl-
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-ethyl-
- 3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-propyl-
Uniqueness
3H-Xanthen-3-one, 2,4,5,7-tetrabromo-6-hydroxy-9-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs.
Propiedades
Número CAS |
90429-67-7 |
|---|---|
Fórmula molecular |
C19H8Br4O3 |
Peso molecular |
603.9 g/mol |
Nombre IUPAC |
2,4,5,7-tetrabromo-6-hydroxy-9-phenylxanthen-3-one |
InChI |
InChI=1S/C19H8Br4O3/c20-11-6-9-13(8-4-2-1-3-5-8)10-7-12(21)17(25)15(23)19(10)26-18(9)14(22)16(11)24/h1-7,24H |
Clave InChI |
YDORCWFBNQOQIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


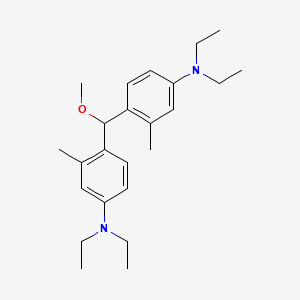
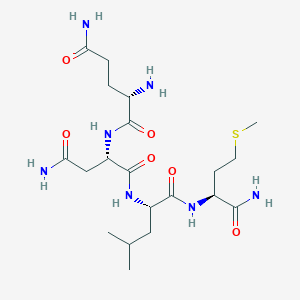
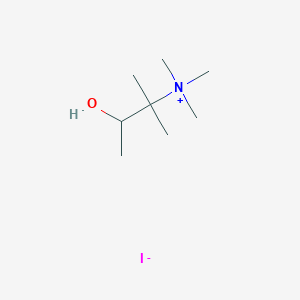
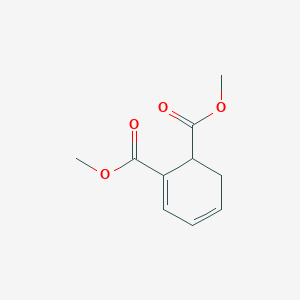
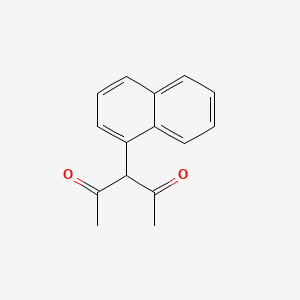
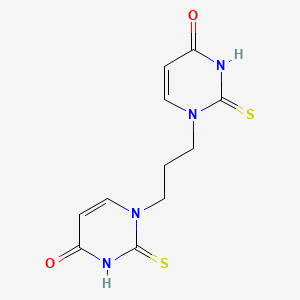
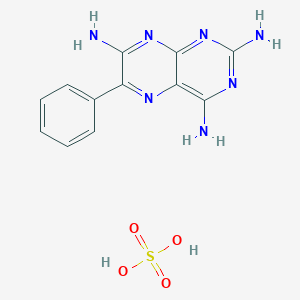
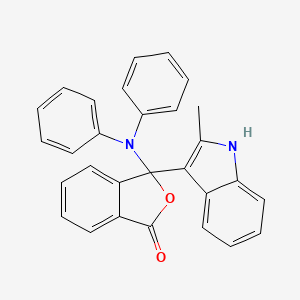
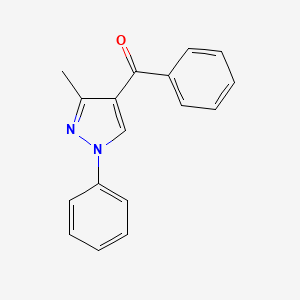
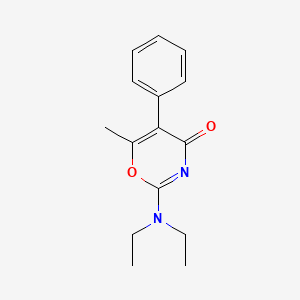
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
